molecular formula C21H24N2O3 B13322894 4-{4-[(Dimethylamino)methyl]-3,5-dimethoxyphenyl}-2-methyl-1,2-dihydroisoquinolin-1-one

4-{4-[(Dimethylamino)methyl]-3,5-dimethoxyphenyl}-2-methyl-1,2-dihydroisoquinolin-1-one

Cat. No.: B13322894
M. Wt: 352.4 g/mol
InChI Key: UIULTDHSORWSLL-UHFFFAOYSA-N
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Description

4-(4-((Dimethylamino)methyl)-3,5-dimethoxyphenyl)-2-methylisoquinolin-1(2H)-one is a complex organic compound with a unique structure that includes a dimethylamino group, methoxy groups, and an isoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((Dimethylamino)methyl)-3,5-dimethoxyphenyl)-2-methylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Isoquinolinone Core: This can be achieved through a Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the isoquinolinone structure.

    Introduction of the Dimethylamino Group: This step involves the alkylation of the isoquinolinone core with a dimethylamine source, such as dimethylamine hydrochloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(4-((Dimethylamino)methyl)-3,5-dimethoxyphenyl)-2-methylisoquinolin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products

    Oxidation: Formation of corresponding quinones or carboxylic acids.

    Reduction: Formation of reduced isoquinolinone derivatives.

    Substitution: Formation of substituted isoquinolinone derivatives with new functional groups.

Scientific Research Applications

4-(4-((Dimethylamino)methyl)-3,5-dimethoxyphenyl)-2-methylisoquinolin-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Material Science: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-((Dimethylamino)methyl)-3,5-dimethoxyphenyl)-2-methylisoquinolin-1(2H)-one involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the methoxy groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine: A nucleophilic catalyst used in acylation reactions.

    2-Methylisoquinolin-1(2H)-one: A simpler isoquinolinone derivative without the dimethylamino and methoxy groups.

Uniqueness

4-(4-((Dimethylamino)methyl)-3,5-dimethoxyphenyl)-2-methylisoquinolin-1(2H)-one is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both dimethylamino and methoxy groups enhances its potential for diverse applications in various fields.

Properties

Molecular Formula

C21H24N2O3

Molecular Weight

352.4 g/mol

IUPAC Name

4-[4-[(dimethylamino)methyl]-3,5-dimethoxyphenyl]-2-methylisoquinolin-1-one

InChI

InChI=1S/C21H24N2O3/c1-22(2)12-18-19(25-4)10-14(11-20(18)26-5)17-13-23(3)21(24)16-9-7-6-8-15(16)17/h6-11,13H,12H2,1-5H3

InChI Key

UIULTDHSORWSLL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C2C1=O)C3=CC(=C(C(=C3)OC)CN(C)C)OC

Origin of Product

United States

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